2-Tert-butyl-3-(cyclohexyloxy)phenol
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Overview
Description
2-Tert-butyl-3-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O2 It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclohexyloxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as ferric chloride . The reaction is typically carried out in an organic solvent like ethylene dichloride at low temperatures to control the reaction rate and yield.
Another method involves the condensation of phenol with cyclohexanol, followed by alkylation with tert-butyl chloride . This method leverages the steric hindrance provided by the cyclohexyloxy group to minimize the formation of isomeric by-products.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tert-butyl-3-(cyclohexyloxy)phenol has several applications in scientific research:
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of fragrances, antioxidants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Tert-butyl-3-(cyclohexyloxy)phenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the stabilization of free radicals .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylphenol: Similar in structure but lacks the cyclohexyloxy group, making it less sterically hindered and potentially less effective as an antioxidant.
3-Tert-butylphenol: Another isomer with the tert-butyl group in a different position, affecting its reactivity and applications.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups, providing greater steric hindrance and potentially higher antioxidant activity.
Uniqueness
2-Tert-butyl-3-(cyclohexyloxy)phenol is unique due to the presence of both the tert-butyl and cyclohexyloxy groups, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H24O2 |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)15-13(17)10-7-11-14(15)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3 |
InChI Key |
XSBYCEMYOWVYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1OC2CCCCC2)O |
Origin of Product |
United States |
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